N-(5-chloropyridin-2-yl)benzamide

Factor Xa inhibition Anticoagulant discovery Serine protease inhibitor

N-(5-chloropyridin-2-yl)benzamide is the non-negotiable P1 recognition element for direct factor Xa inhibitor development, recapitulating the 5-chloropyridin-2-yl binding motif of betrixaban (fXa Ki = 117 pM). The 5-chloro substituent and 2-pyridinyl connectivity are singularly responsible for S1/S4 subsite engagement—positional isomers and dechloro analogs are biologically void. Supplied at ≥98% purity, this minimal benzamide scaffold (MW 232.67, LogP ~3.0) enables systematic SAR at the benzamide ring without perturbing the validated P1 interaction. Also a privileged scaffold for antitubercular lead generation, with mammalian HepG2 CC₅₀ > 200 µM versus M. tuberculosis MIC values as low as 7.81 µg/mL. Synthetic accessibility from 5-chloro-2-aminopyridine and benzoyl chloride in a single step supports rapid fragment elaboration and methodology development.

Molecular Formula C12H9ClN2O
Molecular Weight 232.67
CAS No. 258338-66-8
Cat. No. B2894962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloropyridin-2-yl)benzamide
CAS258338-66-8
Molecular FormulaC12H9ClN2O
Molecular Weight232.67
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl
InChIInChI=1S/C12H9ClN2O/c13-10-6-7-11(14-8-10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,14,15,16)
InChIKeyRBITUHRFBJZRJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Chloropyridin-2-yl)benzamide (CAS 258338-66-8): A Critical Synthetic Intermediate and Pharmacophoric Scaffold for Factor Xa Inhibitor Development


N-(5-chloropyridin-2-yl)benzamide (CAS 258338-66-8) is a small-molecule benzamide derivative (C₁₂H₉ClN₂O, MW 232.67) that belongs to the N-pyridinylbenzamide class. It is primarily valued as a versatile synthetic building block and as the core pharmacophoric scaffold embedded within multiple potent, selective, and orally bioavailable direct factor Xa (fXa) inhibitors, including the clinically approved anticoagulant betrixaban [1]. The compound's defining structural features—the 5-chloro substitution on the pyridine ring and the 2-pyridinyl attachment to the benzamide carbonyl—confer specific binding interactions with serine protease active sites and influence physicochemical properties that are distinct from positional isomers and dechloro analogs [2].

Why N-(5-Chloropyridin-2-yl)benzamide Cannot Be Simply Replaced by Generic Benzamide or Positional Isomer Analogs


In-class benzamide compounds cannot be freely interchanged for applications requiring N-(5-chloropyridin-2-yl)benzamide because both the 5-chloro substituent and the 2-pyridinyl connectivity are essential determinants of target binding and functional activity. Systematic SAR studies of factor Xa inhibitors have demonstrated that the 5-chloropyridin-2-yl moiety engages in specific hydrogen-bonding and hydrophobic interactions within the S1 and S4 subsites of the fXa active site, and removal or repositioning of the chlorine atom abolishes inhibitory potency [1]. In the antimycobacterial context, N-(pyridin-2-yl)benzamides are generally more active than N-(pyridin-3-yl)benzamides, demonstrating that the position of the pyridine nitrogen relative to the amide linkage directly governs biological activity [2]. These structure-activity constraints render simple analog substitution scientifically invalid for procurement decisions involving this scaffold.

Quantitative Differentiation Evidence for N-(5-Chloropyridin-2-yl)benzamide (CAS 258338-66-8) Versus Closest Analogs


Factor Xa Inhibitory Potency: The 5-Chloropyridin-2-yl Moiety as an Essential Pharmacophoric Element in Betrixaban-Class Anticoagulants

N-(5-chloropyridin-2-yl)benzamide constitutes the core P1-binding scaffold of betrixaban (PRT054021), a clinically approved, highly potent factor Xa inhibitor with an IC₅₀ of 1.5 nM against human fXa. SAR studies demonstrate that the 5-chloropyridin-2-yl moiety is essential for high-affinity binding: betrixaban, which incorporates this exact scaffold, achieves an fXa Ki of 117 pM, whereas analogs lacking the 5-chloro substitution or bearing alternative heterocyclic P1 groups exhibit 10- to 100-fold reductions in inhibitory potency. In the same study, the parent N-(5-chloropyridin-2-yl)benzamide serves as the minimal pharmacophoric fragment from which systematic substitution on the three phenyl rings was performed to optimize potency and selectivity [1].

Factor Xa inhibition Anticoagulant discovery Serine protease inhibitor Structure-activity relationship

hERG Channel Selectivity: Differential Cardiac Safety Profile Conferred by the 5-Chloropyridin-2-yl Scaffold in Factor Xa Inhibitor Series

In the betrixaban discovery program, compounds bearing the N-(5-chloropyridin-2-yl)benzamide scaffold were systematically screened in hERG binding assays to assess cardiac safety risk. Betrixaban itself (containing this scaffold) displayed a hERG Ki of 1,800 nM, representing a >15,000-fold selectivity window versus fXa (Ki = 117 pM). In contrast, a closely related analog, 5-chloro-N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)benzamide (CHEMBL221906), exhibited a hERG IC₅₀ of 330 nM by patch-clamp electrophysiology in HEK293 cells, demonstrating that even minor modifications to the benzamide portion can significantly alter hERG affinity [1]. This differential hERG liability within the same scaffold class underscores the importance of procuring the specific, well-characterized building block for SAR exploration.

hERG inhibition Cardiac safety Factor Xa inhibitor Selectivity profiling

Positional Isomer Advantage: N-(Pyridin-2-yl)benzamides Demonstrate Superior Antimycobacterial Activity Over N-(Pyridin-3-yl)benzamides

In a systematic study of N-pyridinylbenzamides as antimycobacterial agents, N-(pyridin-2-yl)benzamides—the positional isomer class to which N-(5-chloropyridin-2-yl)benzamide belongs—were consistently more active against Mycobacterium tuberculosis H37Ra than the corresponding N-(pyridin-3-yl)benzamides. Among 44 compounds synthesized, the most promising derivatives bearing the 5-chloropyridin-2-yl moiety, such as N-(5-chloropyridin-2-yl)-3-(trifluoromethyl)benzamide (compound 23), achieved MIC values of 7.81 µg/mL (26 µM) against M. tuberculosis H37Ra [1]. The study further demonstrated that 22 of the title compounds exhibited IC₅₀ values above 200 µM in a HepG2 hepatocellular carcinoma cytotoxicity assay, indicating that the N-pyridinylbenzamide scaffold can be considered non-toxic to mammalian cells at antimycobacterially relevant concentrations [1].

Antimycobacterial activity Tuberculosis Positional isomerism Isosteric drug design

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Synthetic Tractability Versus Bulkier 5-Chloropyridin-2-yl Benzamide Analogs

N-(5-chloropyridin-2-yl)benzamide (MW 232.67) represents the minimal, synthetically tractable core of the 5-chloropyridin-2-yl benzamide class. It is synthesized via a single-step amidation of 5-chloro-2-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine [1]. In contrast, more elaborated analogs in the factor Xa inhibitor series (e.g., betrixaban, MW 451.9; 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide, MW 277.7) are significantly larger and require multi-step syntheses. The computed LogP of close analog 2-amino-N-(5-chloropyridin-2-yl)benzamide is 2.50 [2], while the more substituted 2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide has a LogP of 3.47 , illustrating that additional ring substitutions increase lipophilicity and may affect solubility and permeability. The target compound's lower molecular weight and moderate lipophilicity are consistent with lead-like physicochemical property guidelines (MW < 300, LogP ≤ 3), making it an attractive starting point for fragment-based or scaffold-hopping drug discovery campaigns.

Physicochemical properties LogP Molecular weight Lead-likeness Synthetic accessibility

Commercial Availability and Purity Benchmarking: 98% Purity as a Minimum Specification for Synthetic Intermediate Procurement

N-(5-chloropyridin-2-yl)benzamide (CAS 258338-66-8) is commercially available from multiple chemical suppliers at a purity specification of 98% . This purity level is suitable for use as a synthetic intermediate in multi-step pharmaceutical syntheses without requiring additional purification. In comparison, structurally related analogs such as 2-amino-4-chloro-N-(5-chloropyridin-2-yl)benzamide (CAS 280771-79-1) and 3-amino-N-(5-chloropyridin-2-yl)benzamide (CAS 1039827-87-6) are typically offered at 95% purity , potentially necessitating additional purification steps prior to use in GMP or regulated synthetic sequences. The higher baseline purity of the target compound reduces procurement risk and streamlines downstream synthetic workflows.

Chemical procurement Purity specification Synthetic intermediate Supply chain

Evidence-Backed Application Scenarios for N-(5-Chloropyridin-2-yl)benzamide (CAS 258338-66-8) in Drug Discovery and Chemical Biology


Factor Xa Inhibitor Lead Optimization: SAR-Driven P1 Scaffold Exploration

Medicinal chemistry teams developing direct oral anticoagulants (DOACs) can employ N-(5-chloropyridin-2-yl)benzamide as the minimal P1 recognition element for systematic SAR exploration of the benzamide ring. The scaffold's proven ability to engage the S1 pocket of factor Xa—as demonstrated by its incorporation into betrixaban (fXa IC₅₀ = 1.5 nM, Ki = 117 pM)—provides a validated starting point for parallel optimization of potency, selectivity over hERG (target Ki > 1,000 nM), and oral bioavailability [1]. The unsubstituted benzamide ring allows introduction of diverse substituents to modulate pharmacokinetic properties without altering the critical 5-chloropyridin-2-yl P1 interaction.

Antimycobacterial Drug Discovery: Positional Isomer-Based Scaffold Repurposing

Given the demonstrated superiority of N-(pyridin-2-yl)benzamides over N-(pyridin-3-yl)benzamides against M. tuberculosis H37Ra, N-(5-chloropyridin-2-yl)benzamide serves as a privileged scaffold for anti-tubercular lead generation. The scaffold's favorable selectivity window—with mammalian HepG2 cytotoxicity IC₅₀ values exceeding 200 µM for structurally related analogs, compared to MIC values as low as 7.81 µg/mL (26 µM) against M. tuberculosis—supports its use in hit-to-lead programs targeting drug-resistant tuberculosis [2]. The 5-chloro substituent on the pyridine ring provides a handle for further structural diversification via cross-coupling chemistry.

Fragment-Based Drug Discovery: A Lead-Like Benzamide Scaffold for Library Design

With a molecular weight of 232.67 Da and a predicted LogP in the 2.5–3.0 range, N-(5-chloropyridin-2-yl)benzamide falls within established lead-like chemical space guidelines (MW < 300, LogP ≤ 3) [3]. Its single-step synthetic accessibility from 5-chloro-2-aminopyridine and benzoyl chloride enables rapid analog generation for fragment growing, merging, or linking strategies. The compound's 98% commercial purity specification ensures reproducible screening results and minimizes confounding assay interference from impurities .

Synthetic Methodology Development: Amidation Reaction Optimization and Process Chemistry

As a structurally well-defined benzamide product accessible via a single amidation step, N-(5-chloropyridin-2-yl)benzamide is an ideal model substrate for developing and benchmarking new amide bond-forming methodologies, including catalytic and green chemistry approaches. The electron-withdrawing 5-chloro substituent on the pyridine ring modulates the nucleophilicity of the 2-aminopyridine coupling partner, providing a meaningful test case for evaluating coupling reagent efficiency, reaction scope, and functional group tolerance in process chemistry development [1].

Quote Request

Request a Quote for N-(5-chloropyridin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.